molecular formula C9H7ClN4O4 B120992 NBD-COCl CAS No. 140164-85-8

NBD-COCl

Cat. No.: B120992
CAS No.: 140164-85-8
M. Wt: 270.63 g/mol
InChI Key: BLKGIXBLRWZLKS-UHFFFAOYSA-N
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Description

It is characterized by its nitrobenzoxadiazole (NBD) skeleton, which exhibits high reactivity towards amines and biothiols .

Mechanism of Action

Target of Action

NBD-COCl, also known as 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole , is a chemical compound used for HPLC labeling The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

The mode of action of this compound involves its interaction with its targets to induce certain changes. It’s known that this compound is used for HPLC labeling , suggesting it may interact with various compounds to form detectable derivatives.

Pharmacokinetics

As a chemical used for HPLC labeling , its bioavailability would be an important factor in its effectiveness as a labeling agent.

Action Environment

It’s noted that this compound should be stored under inert gas at a temperature below 0°c , indicating that temperature and exposure to certain gases could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

NBD-COCl is synthesized through a series of chemical reactions involving the introduction of a chloroformyl group to the NBD skeleton. The typical synthetic route involves the reaction of 4-chloroformylmethyl-7-nitro-2,1,3-benzoxadiazole with N-methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and heat sensitivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically stored under inert gas at temperatures below 0°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

NBD-COCl undergoes various chemical reactions, including:

    Substitution Reactions: Reacts with amines to form NBD-labeled derivatives.

    Derivatization Reactions: Used for the selective derivatization of aromatic diamines in aqueous solutions for HPLC analysis

Common Reagents and Conditions

    Amines: Reacts with primary and secondary amines under mild conditions.

    Acidic Conditions: Optimal reaction conditions often involve low acetonitrile content and acidic pH.

Major Products

The major products formed from these reactions are NBD-labeled derivatives, which are used for various analytical purposes .

Scientific Research Applications

NBD-COCl has a wide range of applications in scientific research, including:

    Analytical Chemistry: Used for HPLC labeling due to its high reactivity with amines and biothiols.

    Medical Research: Plays a role in the chiral analysis of lactate and 3-hydroxybutyrate enantiomers in human clinical samples.

    Industrial Applications: Used in large-scale manufacturing processes for the production of various materials.

    Environmental Sensing: Employed in the detection of toxic gases like phosgene.

Comparison with Similar Compounds

NBD-COCl is unique due to its high reactivity and selectivity towards amines and biothiols. Similar compounds include:

    NBD-Cl (7-nitrobenzo-2-oxa-1,3-diazole chloride): Used for fluorescent labeling of hydroxylated natural compounds.

    NBD-Triterpene Conjugates: Used for their optical fluorescence properties and biological activities.

This compound stands out due to its specific application in HPLC labeling and its effectiveness in detecting carcinogenic aromatic amines .

Properties

IUPAC Name

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O4/c1-13(4-7(10)15)5-2-3-6(14(16)17)9-8(5)11-18-12-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKGIXBLRWZLKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)Cl)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140164-85-8
Record name NBD-COCl [=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole] [for HPLC Labeling]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes NBD-COCl suitable for fluorescence detection in HPLC?

A1: this compound reacts with analytes to form fluorescent derivatives, enabling their detection at very low concentrations. This is particularly useful for compounds lacking inherent fluorescence, making them difficult to analyze using conventional HPLC methods. For instance, researchers used this compound to derivatize fluoxetine and norfluoxetine in rat plasma, significantly increasing their detectability in subsequent HPLC analysis [].

Q2: Can you provide an example of how this compound derivatization improves analytical sensitivity?

A2: In a study analyzing o-phenylphenol (OPP) in skin lotion, researchers achieved a lower limit of detection of 0.003 μg/mL using this compound derivatization and fluorescence detection []. This highlights the significant enhancement in sensitivity offered by this approach, enabling the quantification of trace amounts of OPP in complex matrices like skin lotion.

Q3: What types of compounds can be effectively derivatized with this compound?

A3: this compound exhibits reactivity towards compounds with primary or secondary amine groups. This versatility allows for its application in analyzing diverse analytes. Studies demonstrate its successful use in derivatizing fluoxetine [, ], norfluoxetine [], o-phenylphenol [], and even carcinogenic aromatic diamines [].

Q4: Are there specific reaction conditions that favor this compound derivatization?

A4: Research suggests that the effectiveness of this compound derivatization is influenced by factors like pH and solvent concentration. For instance, selective derivatization of aromatic diamines with this compound was achieved in a mildly acidic buffer (pH 5) with low acetonitrile content, minimizing interference from phenols and aliphatic amines []. This highlights the importance of optimizing reaction conditions for specific applications to ensure selectivity and efficiency.

Q5: Can you describe an example of a successful chiral separation achieved using this compound derivatization?

A5: Researchers effectively separated the enantiomers of fluoxetine (FLX) after derivatization with this compound [, ]. The resulting NBD-FLX enantiomers were separated using a chiral stationary phase (CHIRALPAK AD-RH) in reversed-phase HPLC. This enabled researchers to study the pharmacokinetics of individual FLX enantiomers in rats, demonstrating the utility of this compound derivatization in chiral analysis [].

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